molecular formula C19H16ClN5O2S B10914254 3-[({(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}carbonothioyl)amino]benzoic acid

3-[({(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}carbonothioyl)amino]benzoic acid

Cat. No.: B10914254
M. Wt: 413.9 g/mol
InChI Key: SVNDJYFHUPQZGF-SRZZPIQSSA-N
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Description

3-[({2-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINO}CARBOTHIOYL)AMINO]BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzoic acid moiety, and a hydrazinocarbothioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({2-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINO}CARBOTHIOYL)AMINO]BENZOIC ACID typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the chloromethyl group: Chloromethylation of the pyrazole ring can be carried out using formaldehyde and hydrochloric acid.

    Condensation with hydrazine: The chloromethylated pyrazole is then reacted with hydrazine to form the hydrazone.

    Formation of the carbothioyl group: This step involves the reaction of the hydrazone with carbon disulfide and a suitable base.

    Coupling with benzoic acid: Finally, the carbothioyl hydrazone is coupled with benzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[({2-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINO}CARBOTHIOYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-[({2-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINO}CARBOTHIOYL)AMINO]BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[({2-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINO}CARBOTHIOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various biochemical pathways, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[({2-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINO}CARBOTHIOYL)AMINO]BENZOIC ACID
  • 3-[({2-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINO}CARBOTHIOYL)AMINO]BENZOIC ACID

Uniqueness

The uniqueness of 3-[({2-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZINO}CARBOTHIOYL)AMINO]BENZOIC ACID lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H16ClN5O2S

Molecular Weight

413.9 g/mol

IUPAC Name

3-[[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]carbamothioylamino]benzoic acid

InChI

InChI=1S/C19H16ClN5O2S/c1-12-16(17(20)25(24-12)15-8-3-2-4-9-15)11-21-23-19(28)22-14-7-5-6-13(10-14)18(26)27/h2-11H,1H3,(H,26,27)(H2,22,23,28)/b21-11+

InChI Key

SVNDJYFHUPQZGF-SRZZPIQSSA-N

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC(=S)NC2=CC=CC(=C2)C(=O)O)Cl)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=C1C=NNC(=S)NC2=CC=CC(=C2)C(=O)O)Cl)C3=CC=CC=C3

Origin of Product

United States

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